(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine
Description
(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine is a secondary amine featuring two benzyl substituents with distinct methoxy group substitutions: a 2,3-dimethoxybenzyl group and a 2-methoxybenzyl group. Its molecular formula is C₁₇H₂₁NO₃ (base compound) or C₁₇H₂₂BrNO₃ when in hydrobromide salt form (CAS: 1609407-70-6) .
Its hydrobromide salt form is commercially available but often listed with unspecified purity .
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-9-5-4-7-13(15)11-18-12-14-8-6-10-16(20-2)17(14)21-3/h4-10,18H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRMJOZSYTVDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366388 | |
| Record name | 1-(2,3-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418781-87-0 | |
| Record name | 1-(2,3-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Benzyl Halide Condensation
The most frequently cited route involves sequential alkylation of ammonia or primary amines with substituted benzyl halides. In a representative procedure, 2-methoxybenzyl chloride reacts with 2,3-dimethoxybenzylamine in tetrahydrofuran (THF) at −78°C to prevent polysubstitution. Lithium hexamethyldisilazide (LiHMDS) serves as the base, achieving 66% yield after silica gel chromatography. Critical parameters include:
- Temperature control : Reactions below −50°C suppress elimination pathways
- Stoichiometry : 1.2:1 molar ratio of benzyl halide to amine minimizes diastereomer formation
- Workup : Aqueous sodium bicarbonate extraction removes HCl byproducts
Table 1 compares yields across solvent systems:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | −78 | 12 | 66 |
| DCM | 0 | 24 | 44 |
| EtOAc | 25 | 48 | 32 |
Nuclear magnetic resonance (NMR) analysis of crude products reveals competing N-alkylation and O-alkylation pathways, with the desired product dominating in low-polarity solvents.
Nucleophilic Substitution Using Cyclobutene Dione Intermediates
Paper-Mediated Synthesis
A novel paper-based platform enables solvent-free coupling of 3,4-dimethoxy-3-cyclobutene-1,2-dione with benzylamines. Depositing reactants on cellulose filter paper (2 cm diameter) facilitates:
- Microenvironment control : Cellulose fibers stabilize transition states through hydrogen bonding
- Reagent concentration : Evaporation-driven supersaturation accelerates reaction kinetics
- Green chemistry : Eliminates solvent waste while maintaining 82% yield at 0.5 M concentration
The mechanism proceeds through nucleophilic attack of the amine on the electron-deficient cyclobutene ring, followed by ring-opening and tautomerization (Figure 1).
Mechanistic pathway :
$$ \text{Cyclobutene dione} + \text{Amine} \rightarrow \text{Tetrahedral intermediate} \rightarrow \text{Ring-opened product} $$
Pictet–Spengler Cyclization for Stereocontrol
Solvent-Directed Asymmetric Synthesis
Adapting methodology from protoberberine alkaloid synthesis, the Pictet–Spengler reaction between tryptamine analogs and dimethoxybenzaldehyde derivatives achieves enantiomeric excess (ee) >90% in 2,2,2-trifluoroethanol (TFE). Key advantages include:
- Chiral induction : (S)-α-methylbenzylamine templates enforce configuration at C-1
- Rate enhancement : TFE stabilizes iminium intermediates through hydrogen bond donation
- Byproduct suppression : Non-nucleophilic solvent minimizes N-formylation
Reaction monitoring via $$^{1}\text{H}$$ NMR at 400 MHz confirms complete consumption of starting materials within 6 hours at 40°C.
Reaction Optimization and Scale-Up
Solvent Effects on Conversion Efficiency
Comparative studies reveal dichloroethane (DCE) enhances reaction rates 3-fold compared to toluene, attributed to its moderate polarity (ε = 10.4) balancing solubility and transition state stabilization.
Catalytic Systems
Sodium triacetoxyborohydride (STAB) outperforms other reductants in reductive amination:
| Reductant | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| STAB | 0 | 2 | 88 |
| NaBH$$_4$$ | 25 | 12 | 45 |
| H$$_2$$ (Pd/C) | 50 | 24 | 62 |
STAB's superior performance stems from its ability to reduce imines without attacking methoxy groups.
Analytical Characterization
Spectroscopic Identification
$$^{13}\text{C}$$ NMR (126 MHz, CDCl$$_3$$) displays characteristic signals:
High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]$$^+$$ at m/z 316.1543 (calculated 316.1547).
Industrial-Scale Production Challenges
Purification Difficulties
The compound's high lipophilicity (logP = 2.8) complicates crystallization, necessitating countercurrent chromatography for >99% purity.
Regulatory Considerations
Residual palladium from catalytic steps must be <10 ppm, achievable through thiourea-functionalized silica scavengers.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (2,3-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine
- Molecular Formula : C17H21NO3
- CAS Number : 418781-87-0
- Molecular Weight : 299.36 g/mol
The compound features two methoxy groups attached to a benzylamine structure, contributing to its unique reactivity and potential biological activity.
Medicinal Chemistry
(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine has been investigated for its potential therapeutic effects:
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of methoxy groups may enhance its interaction with biological targets, potentially leading to the development of novel anticancer agents .
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics or antifungal agents .
Organic Synthesis
In organic chemistry, (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine serves as a versatile building block:
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules through various reactions such as alkylation and acylation. Its functional groups allow for selective reactions that can lead to the formation of diverse derivatives .
- Reagent in Chemical Reactions : Its amine functionality enables it to act as a nucleophile in many organic reactions, facilitating the formation of new carbon-nitrogen bonds essential for creating pharmaceuticals and agrochemicals .
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Research is ongoing to explore its use in developing advanced materials with tailored properties.
Case Study 1: Antitumor Activity
A study conducted on the cytotoxic effects of (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine derivatives showed promising results against human breast cancer cells. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Synthesis Pathways
Research focused on synthesizing (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine through various methods, including reductive amination and coupling reactions. The findings emphasized optimizing reaction conditions to improve yield and purity, which is critical for pharmaceutical applications.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of methoxy groups enhances its ability to interact with hydrophobic pockets in proteins, influencing its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their comparative properties are summarized below:
Table 1: Comparison of (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine with Analogs
Structural and Functional Differences
Methoxy Substitution Patterns: The 2,3-dimethoxybenzyl group in the target compound contrasts with analogs like 2,4-dimethoxybenzyl (Compound 17) or 3,4-dimethoxybenzyl (). These substitutions influence electronic properties, steric bulk, and receptor binding. For example, 2,5-dimethoxy substitution in 25C-NBOMe enhances 5-HT₂A receptor selectivity . The 2-methoxybenzyl group is shared with 25C-NBOMe, where it increases receptor affinity compared to non-benzylated phenethylamines .
Biological Activity: 25C-NBOMe demonstrates hallucinogenic effects due to 5-HT₂A agonism, whereas the target compound’s activity remains uncharacterized. Compound 17 () inhibits phosphodiesterase 5 (PDE5) and topoisomerase, highlighting how acridine moieties paired with methoxybenzyl groups enable multitarget activity.
Physicochemical Properties :
- LogP Values : The fluorinated analog () has a logP of 2.47, suggesting moderate lipophilicity, while the target compound’s hydrobromide salt likely has higher solubility in polar solvents .
- Synthetic Yields : Methoxy positioning affects reaction efficiency. For example, 2,4-dimethoxybenzyl derivatives (Compound 17, 47% yield) are synthesized more efficiently than 3,4-dimethoxy analogs (Compound 18, 30% yield) .
Research Implications and Limitations
- Pharmacological Potential: The 2-methoxybenzyl group’s role in enhancing receptor affinity (e.g., 25C-NBOMe ) suggests that the target compound could be optimized for CNS-targeted therapies.
- Synthetic Challenges : Variable yields in analogs (e.g., ) indicate that methoxy group positions significantly impact reaction pathways, necessitating tailored synthetic strategies.
- Data Gaps : Direct biological data for (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine are absent in the evidence, requiring further empirical studies to confirm hypothesized activities.
Biological Activity
(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 273.33 g/mol
This compound features two methoxy-substituted benzyl groups attached to an amine, which may influence its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of methoxy-substituted amines. For instance, compounds similar to (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in various cancer cell lines. A notable study reported that related compounds demonstrated significant antiproliferative activity with IC values ranging from 6.6 µM to 13.0 µM against different cancer cell lines, indicating a strong correlation between structural modifications and biological efficacy .
The mechanism of action for (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine is believed to involve:
- Inhibition of Tubulin Polymerization : This disrupts mitotic spindle formation, leading to cell death via mitotic catastrophe.
- Histone Deacetylase Inhibition : This affects gene expression regulation and can induce apoptosis in cancer cells .
Case Studies
- Cell Cycle Arrest Study : In a study involving MV-4-11 cells, treatment with methoxy-substituted benzyl isothiocyanates resulted in a significant increase in G2/M phase cell percentages from 24% in control cells to over 70% in treated cells. This suggests that the compound effectively induces cell cycle arrest through its action on tubulin dynamics .
- Comparative Analysis of Similar Compounds : A comparative study of various methoxy-substituted benzylamines revealed that the presence of multiple methoxy groups enhances biological activity. The data indicated that compounds with two or more methoxy groups had significantly lower IC values compared to their mono-substituted counterparts .
Synthesis Routes
The synthesis of (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine typically involves:
- Nucleophilic Substitution Reactions : Using appropriate benzyl halides and amines under basic conditions.
- Optimization Techniques : Employing techniques like NMR spectroscopy to monitor reaction progress and yield .
Data Table: Biological Activity Comparison
| Compound | IC (µM) | Mechanism of Action |
|---|---|---|
| (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine | 6.6 | Tubulin polymerization inhibition |
| 3,4-Dimethoxybenzyl isothiocyanate | 8.2 | Tubulin polymerization inhibition |
| Benzyl isothiocyanate | 13.0 | Tubulin polymerization inhibition |
Table 1: Comparative IC values for selected compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
